molecular formula C15H15ClN4O B279704 4-chloro-1-ethyl-N-(1H-indol-2-ylmethyl)-1H-pyrazole-3-carboxamide

4-chloro-1-ethyl-N-(1H-indol-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B279704
M. Wt: 302.76 g/mol
InChI Key: OGLYNHAWLPNTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-ethyl-N-(1H-indol-2-ylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-(1H-indol-2-ylmethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It may also modulate the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several diseases. It has also been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-1-ethyl-N-(1H-indol-2-ylmethyl)-1H-pyrazole-3-carboxamide in lab experiments include its potential as a therapeutic agent for several diseases and its various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-chloro-1-ethyl-N-(1H-indol-2-ylmethyl)-1H-pyrazole-3-carboxamide. These include the investigation of its potential as a therapeutic agent for other diseases, the elucidation of its mechanism of action, and the development of more efficient synthesis methods for this compound. Additionally, the development of derivatives of this compound with improved solubility and reduced toxicity may also be an area of future research.
Conclusion
In conclusion, this compound is a promising compound with various biochemical and physiological effects. Its potential as a therapeutic agent for several diseases makes it an important area of research. Further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods and derivatives with improved properties.

Synthesis Methods

The synthesis of 4-chloro-1-ethyl-N-(1H-indol-2-ylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with N-(1H-indol-2-ylmethyl)amine in the presence of a coupling reagent. This reaction results in the formation of the desired compound, which can be purified using various chromatographic techniques.

Scientific Research Applications

4-chloro-1-ethyl-N-(1H-indol-2-ylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a therapeutic agent. This compound has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. It has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

4-chloro-1-ethyl-N-(1H-indol-2-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H15ClN4O/c1-2-20-9-12(16)14(19-20)15(21)17-8-11-7-10-5-3-4-6-13(10)18-11/h3-7,9,18H,2,8H2,1H3,(H,17,21)

InChI Key

OGLYNHAWLPNTFH-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC3=CC=CC=C3N2)Cl

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC3=CC=CC=C3N2)Cl

Origin of Product

United States

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